molecular formula C18H23ClN2O B11647569 2-(2-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(2-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11647569
M. Wt: 318.8 g/mol
InChI Key: UANRTLGGDJISTC-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps. One common method starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide to form a cyclohexene intermediate. This intermediate is then oxidized using potassium permanganate to yield a hydroxy ketone. The hydroxy ketone undergoes imination with methylamine, followed by a rearrangement at elevated temperatures to produce the final compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer reagents and solvents is prioritized to minimize environmental impact and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oximes, hydrazones, and substituted phenyl derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. It is believed to affect neuronal voltage-sensitive sodium and L-type calcium channels, leading to changes in cellular activity . This interaction can result in various physiological effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its tricyclic structure and specific chemical properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H23ClN2O

Molecular Weight

318.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C18H23ClN2O/c1-3-17-9-20-11-18(4-2,16(17)22)12-21(10-17)15(20)13-7-5-6-8-14(13)19/h5-8,15H,3-4,9-12H2,1-2H3

InChI Key

UANRTLGGDJISTC-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CC=C4Cl)CC

Origin of Product

United States

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